Divergent Primary Target Engagement: P2X3 Inhibition vs. CDK9 Inhibition in Structurally Similar Thiazole-Benzamide Scaffolds
The target compound is defined within the Bayer patent family (WO2016091776) as a P2X3 receptor inhibitor with selectivity over P2X2/3 heteromers, a profile critical for neurogenic disorder applications [1]. In contrast, its close structural analog CDK9-IN-1 (N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-hydroxybenzamide, CAS 1415559-43-1)—differing only in the benzamide substituent (2-hydroxy vs. 3,5-dimethoxy)—is a validated, potent CDK9 inhibitor with an IC50 of 39 nM against CDK9/CycT1 . This demonstrates that benzamide ring substitution alone can redirect the primary molecular target from a ligand-gated ion channel (P2X3) to a cyclin-dependent kinase (CDK9), a distinction that is directly verifiable and must guide scientific selection.
| Evidence Dimension | Primary molecular target |
|---|---|
| Target Compound Data | P2X3 receptor inhibition; selectivity over P2X2/3 heteromers (exact IC50 not publicly disclosed in accessible patent text; described as exhibiting high P2X3 inhibitory efficacy and selectivity in the patent biological experimental section) |
| Comparator Or Baseline | CDK9-IN-1: CDK9/CycT1 inhibition, IC50 = 39 nM; target identity confirmed as CDK9 |
| Quantified Difference | Qualitative target class divergence: ligand-gated ion channel (P2X3) vs. cyclin-dependent kinase (CDK9); 39 nM IC50 available for comparator only |
| Conditions | Target compound: hP2X3 CHO cell assay (patent-defined). CDK9-IN-1: in vitro CDK9/CycT1 kinase inhibition assay |
Why This Matters
Selection based solely on shared 2,4-dichlorophenyl-thiazole scaffold without verifying benzamide substitution-dependent target identity risks procuring a CDK9 inhibitor for a P2X3-targeted study, fundamentally compromising experimental validity.
- [1] Bayer AG. 1,3-thiazol-2-yl substituted benzamides. WO2016091776A1, published June 16, 2016. View Source
